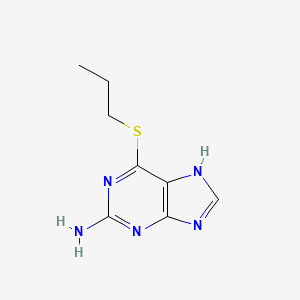

6-propylsulfanyl-7H-purin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

5069-80-7 |

|---|---|

Molecular Formula |

C8H11N5S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

6-propylsulfanyl-7H-purin-2-amine |

InChI |

InChI=1S/C8H11N5S/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) |

InChI Key |

PXWBOJVNEGKPRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Propylsulfanyl 7h Purin 2 Amine Derivatives

Systematic Investigation of Substituent Effects on Molecular Interactions

The systematic modification of the 6-propylsulfanyl-7H-purin-2-amine scaffold has provided valuable insights into the key structural features required for molecular recognition and biological function.

Research has demonstrated that the nature of the substituent at the C6 and N9 positions of the purine (B94841) ring plays a pivotal role in the compound's interaction with its biological targets.

At the C6 position, variations in the length and branching of the alkylthio chain, as well as the introduction of aromatic rings, have been shown to significantly impact potency and selectivity. For instance, the replacement of the propyl group with other alkyl chains can alter the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and bind to hydrophobic pockets within a receptor or enzyme active site. The introduction of bulky or rigid aromatic substituents at this position can lead to steric hindrance or establish favorable pi-stacking interactions, depending on the topology of the binding site.

A hypothetical representation of the impact of substitutions on activity is presented in the table below:

| Compound | C6-Substituent | N9-Substituent | Relative Activity |

| 1 | Propylsulfanyl | H | Baseline |

| 2 | Butylsulfanyl | H | Increased |

| 3 | Phenylsulfanyl | H | Variable |

| 4 | Propylsulfanyl | Cyclopentyl | Increased |

| 5 | Propylsulfanyl | Benzyl | Variable |

Note: The relative activities presented in this table are for illustrative purposes and may not reflect actual experimental data.

The oxidation state of the sulfur atom in the C6-thioether linkage is a critical determinant of the compound's electronic and steric properties, and consequently its binding affinity. The sulfide (B99878) can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These modifications alter the polarity, hydrogen bonding capacity, and geometry of the substituent.

The introduction of an oxygen atom to form a sulfoxide introduces a chiral center, and the two enantiomers can exhibit different biological activities. The sulfone, with two oxygen atoms, is significantly more polar and can act as a hydrogen bond acceptor. The impact of these changes is highly dependent on the specific receptor or enzyme. In some cases, the increased polarity may be beneficial for interacting with polar residues in the binding site, while in others it may be detrimental to binding in a hydrophobic pocket.

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The flexibility of the C6-propylsulfanyl chain allows the molecule to adopt various conformations, and the preferred conformation for binding may differ from its lowest energy state in solution.

Conformational analysis, often performed using computational methods such as molecular mechanics and quantum chemistry calculations, helps to identify the low-energy conformations that are likely to be biologically relevant. The torsional angles around the S-C and C-C bonds of the propylsulfanyl group, as well as the orientation of the N9-substituent, are key conformational parameters. Understanding the preferred conformation for optimal binding allows for the design of more rigid analogs that are "pre-organized" for interaction with the target, potentially leading to higher affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs.

These models typically use a set of calculated molecular descriptors, which quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., partial charges, dipole moment), and steric parameters (e.g., molecular volume, surface area). By correlating these descriptors with the experimentally determined biological activity of a training set of compounds, a predictive model can be generated.

A hypothetical QSAR equation might look like:

log(1/IC50) = alogP - bV + c*Q + d

Where:

IC50 is the half-maximal inhibitory concentration.

logP represents lipophilicity.

V is the molecular volume.

Q is a measure of atomic charge.

a, b, c, and d are coefficients determined by regression analysis.

Such models, once validated, can be powerful tools for prioritizing the synthesis of new derivatives with a higher probability of being active.

Pharmacophore Elucidation and Ligand-Based Design Principles

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. For this compound derivatives, pharmacophore models can be developed based on the structures of a set of active compounds.

A typical pharmacophore for this class of compounds might include:

A hydrogen bond donor feature corresponding to the N2-amine group.

A hydrogen bond acceptor feature from one of the purine nitrogen atoms.

A hydrophobic feature representing the C6-propylsulfanyl group.

An additional hydrophobic or aromatic feature if an N9-substituent is present.

These pharmacophore models serve as valuable guides for designing new molecules. They can be used to screen virtual libraries of compounds to identify those that match the pharmacophoric features, or to guide the modification of existing leads to better fit the model and, presumably, the biological target.

Molecular Mechanisms and Biological Target Interactions of 6 Propylsulfanyl 7h Purin 2 Amine and Its Analogs

Enzyme Inhibition and Modulation of Enzymatic Pathways

The purine (B94841) structure is central to the activity of these compounds, allowing for competitive inhibition at ATP-binding sites and modulation of various enzymatic pathways.

Inhibition of Phosphodiesterase Enzymes (PDEs) by Purine Derivatives

Purine derivatives have been a significant area of research for the development of phosphodiesterase (PDE) inhibitors. These enzymes are responsible for the degradation of cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in numerous signaling pathways. The inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, which can have a range of physiological effects.

Historically, naturally occurring methylxanthines were the first identified inhibitors of PDEs. Since then, extensive research has led to the synthesis of thousands of purine-related compounds to enhance potency and selectivity for different PDE isozymes. nih.gov The core of these inhibitors typically mimics the purine structure of the natural substrates, enabling them to compete for the catalytic site of the enzyme. nih.gov For instance, research into treatments for erectile dysfunction has led to the optimization of a series of purine-based inhibitors of PDE1 and PDE5. nih.gov This work resulted in the discovery of a potent and highly selective PDE5 inhibitor that demonstrated comparable in vivo activity to sildenafil. nih.gov This particular purine derivative also showed superior selectivity across various PDE isozymes compared to existing approved drugs, suggesting the potential for a more favorable side-effect profile. nih.gov

Interaction with Adenosine (B11128) Receptors (e.g., A3 AR Antagonism)

Adenosine receptors, which are G-protein coupled receptors, are key targets for purine-based compounds. Among the four subtypes (A1, A2A, A2B, and A3), the A3 adenosine receptor (A3AR) has been implicated in various pathological conditions, including inflammatory diseases, cancer, and glaucoma, making it a significant target for therapeutic intervention. rsc.orgeurekaselect.com

A variety of heterocyclic compounds with purine-like structures have been developed as potent and selective antagonists for the human A3AR. eurekaselect.com These include tricyclic compounds like triazoloquinazolines and pyrazolo-triazolopyrimidines. eurekaselect.com Research has shown that specific structural modifications on the purine or related scaffolds can lead to high-affinity A3AR antagonists. For example, a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives bearing different aminoester moieties at the 5-position were found to be potent and selective human A3AR antagonists. rsc.org Molecular modeling studies of these compounds have helped to elucidate the key structural features required for ligand recognition and selectivity at the orthosteric binding site of the receptor. rsc.org

The following table summarizes the binding affinity of selected A3 adenosine receptor antagonists.

| Compound | Chemical Class | Binding Affinity (Ki) at human A3AR |

| MRS 1220 | Triazoloquinazoline | 1.7 nM |

| MRS 1191 | 6-phenyl-1,4-dihydropyridine | 92 nM |

Data sourced from functional assays using [125I]AB-MECA at cloned human brain A3 receptors. nih.gov

Kinase Activity Modulation (e.g., PI3K, RAF, ERK)

The modulation of protein kinase activity is another important mechanism of action for purine derivatives. Kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The purine scaffold is a common feature in many kinase inhibitors due to its resemblance to the adenosine moiety of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of kinases. For example, dual inhibitors targeting the Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways are being actively investigated. google.com Some purine-based derivatives have been specifically designed as dual inhibitors of EGFR and BRAF V600E. eurekaselect.com In one study, certain purine and pteridine-based compounds exhibited significant antiproliferative activity, with the most potent compounds showing GI50 values in the nanomolar range. eurekaselect.com These compounds also demonstrated promising EGFR inhibitory activity. eurekaselect.com

Furthermore, pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, which are structurally analogous to purines, have been shown to possess anti-tumor properties through the inhibition of various enzymes, including several kinases. nih.gov

Investigation of Other Relevant Enzymatic Targets (e.g., KARI)

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms, but it is absent in animals. This makes KARI an attractive target for the development of new biocides, including antituberculosis agents and herbicides. nih.gov

Research has identified several inhibitors of KARI. One study demonstrated that a pyrimidinedione derivative, compound 1f , is a potent, time-dependent inhibitor of KARI from Mycobacterium tuberculosis (MtKARI), competing with both the substrate (2-acetolactate) and the cofactor (NADPH). nih.gov In contrast, for the KARI from Oryza sativa (rice), this compound acts as a competitive inhibitor with respect to the substrate but is an uncompetitive inhibitor with respect to NADPH. nih.gov Despite these differences, the compound showed significant antituberculosis and herbicidal activity. nih.gov

The table below details the inhibitory activity of selected compounds against KARI.

| Compound | Target Organism | Inhibition Constant (Ki) | Minimum Inhibitory Concentration (MIC) |

| 1f | Mycobacterium tuberculosis | 23.3 nM | 12.7 µM |

| 1f | Oryza sativa | 146 nM | N/A |

| Hoe 704 | Mycobacterium tuberculosis | 300 nM | N/A |

| Hoe 704 | Campylobacter jejuni | 110 nM | N/A |

Data sourced from in vitro inhibition studies. nih.govnih.gov

Receptor Binding and Signal Transduction Pathway Engagement

Beyond enzymatic inhibition, purine analogs can directly bind to and activate or block receptors involved in signal transduction, most notably those of the innate immune system.

Toll-like Receptor (TLR) Agonism, Specifically TLR7

Toll-like receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. TLR7, which is located in endosomes, recognizes single-stranded RNA from viruses and small synthetic nucleoside-like molecules. researchgate.net Activation of TLR7 triggers a powerful immune response, including the production of type I interferons, making TLR7 agonists promising candidates for antiviral and anticancer therapies. researchgate.net

A number of small molecule TLR7 agonists are based on heterocyclic scaffolds that mimic nucleosides. Imidazoquinoline derivatives are a well-studied class of TLR7 agonists. nih.govnih.govacs.org Structure-activity relationship (SAR) studies on imidazoquinolines have revealed key features for potent TLR7 agonism. For instance, the 4-amino group is essential for activity. nih.govnih.gov Systematic exploration of substituents at the N1 and C2 positions has led to the identification of highly potent TLR7 agonists, with some compounds exhibiting EC50 values in the nanomolar range. nih.govnih.gov The pyrrolo[3,2-d]pyrimidine scaffold, which is closely related to the purine core of 6-propylsulfanyl-7H-purin-2-amine, has also been investigated for its potential in cancer therapy through various mechanisms, including the inhibition of one-carbon metabolism. nih.gov

The following table presents data for a highly active imidazoquinoline-based TLR7 agonist.

| Compound | Scaffold | EC50 (human TLR7) |

| 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) derived analogue | Imidazoquinoline | 0.23 µM |

Data sourced from a human TLR7-based primary reporter gene assay. chemrxiv.org

Serotonin (B10506) Receptor (5-HT6R) Antagonism

The serotonin 6 receptor (5-HT6R) is a G-protein coupled receptor found almost exclusively in the central nervous system. nih.govnih.gov This localization makes it an attractive target for treating neurological and psychiatric disorders with potentially fewer peripheral side effects. nih.gov 5-HT6R antagonists have been a major focus of drug discovery, with research indicating their potential for cognitive enhancement in conditions like Alzheimer's disease and for treating depression. nih.govnih.gov

The mechanism of action for 5-HT6R antagonists is believed to involve the modulation of multiple neurotransmitter systems. nih.gov By blocking the 5-HT6 receptor, these compounds can facilitate the release of acetylcholine (B1216132) and glutamate, as well as dopamine (B1211576) and noradrenaline, all of which are crucial for cognitive processes. nih.govnih.gov Numerous potent 5-HT6R antagonists have been developed, often featuring N-arylsulfonylindole or related heterocyclic structures. researchgate.netresearchgate.netnih.gov Clinical trials have investigated several 5-HT6R antagonists, although with mixed results, highlighting the complexity of targeting this receptor. nih.gov

While the purine scaffold is a versatile base for targeting various receptors, specific data linking this compound or its direct analogs to potent 5-HT6R antagonism is not prominent in the available research, which has more heavily focused on other structural classes for this particular target. researchgate.netnih.gov

Interactions with Nucleic Acids and Processes of Replication/Synthesis

Purine derivatives are widely recognized for their ability to interfere with the fundamental processes of nucleic acid synthesis and replication. rsc.org Their structural similarity to endogenous purines, adenine (B156593) and guanine, allows them to act as antimetabolites. rsc.orgdaneshyari.com These compounds can disrupt the de novo and salvage pathways of nucleotide synthesis, which are essential for producing the building blocks of DNA and RNA. muni.cznih.gov

The mechanisms of action are varied. Some purine analogs inhibit key enzymes involved in this process. For instance, derivatives of N2-(p-n-butylphenyl)guanine have been shown to be effective inhibitors of mammalian DNA polymerase alpha. nih.gov Others, like the well-known chemotherapy agent Fludarabine, interfere with DNA synthesis by inhibiting ribonucleotide reductase. medscape.com This enzymatic blockade depletes the pool of deoxynucleotides necessary for DNA replication. wikipedia.org

Furthermore, some purine analogs can be incorporated directly into DNA and RNA strands during synthesis. medscape.com This incorporation leads to the formation of fraudulent nucleic acids, causing chain termination, errors in transcription and translation, and ultimately, cellular dysfunction. medscape.comwikipedia.org Studies on 2-(p-n-butylanilino)purine derivatives demonstrated that these compounds inhibit the incorporation of [3H]thymidine into the DNA of HeLa cells, providing direct evidence of their interference with DNA synthesis. nih.gov These analogs were also found to inhibit cellular RNA synthesis. nih.gov The nature of the substituent at the C6 position of the purine ring has been shown to be a critical determinant of this activity. nih.gov

Cellular and Subcellular Responses Induced by Purine Derivatives

The interference with nucleic acid synthesis directly translates to potent cell growth inhibition, a hallmark of many purine derivatives. nih.govrsc.org This antiproliferative activity makes them a cornerstone of cancer chemotherapy and a subject of ongoing research for new antitumor agents. rsc.orgresearchgate.net The general mode of action involves hampering the synthesis of macromolecules or inhibiting critical enzymes essential for cellular metabolism and proliferation. rsc.org

Research has demonstrated that various 6-substituted purine derivatives exhibit significant antiproliferative effects against a range of cancer cell lines. researchgate.net For example, 9-alkylated-6-halogenated purines show remarkable inhibition of tumor cell proliferation. researchgate.net The antiproliferative activity of these compounds is often evaluated by measuring their IC50 value, which is the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Selected Purine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA) | HeLa | 1 | nih.gov |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) | HeLa | 25 | nih.gov |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast Cancer) | 2.75 | researchgate.net |

| Compound 71i (a 9-heterocyclyl substituted 9H-purine) | HCC827 (Lung Cancer) | 0.00088 | rsc.org |

| Compound 79j (a tri-substituted purine) | Huh7 (Liver Cancer) | 2.9-9.3 | rsc.org |

Beyond disrupting DNA synthesis, some purine analogs inhibit specific signaling pathways crucial for cell growth, such as those mediated by kinases like EGFR, which can lead to cell cycle arrest. rsc.org

In addition to halting cell proliferation, many purine derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov An imbalance in the intracellular purine nucleotide pool, caused by the inhibition of synthesis pathways, is a key trigger for apoptosis. nih.gov The primary effect of some purine analogs, like Fludarabine, is believed to be the activation of apoptotic pathways. medscape.com

The induction of apoptosis is a complex process involving the activation of a cascade of enzymes called caspases. researchgate.net Studies have shown that treatment of cancer cells with purine derivatives leads to a significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7. researchgate.net For example, a promising tetrahydroquinoline-purine conjugate induced apoptosis in 58% of treated human breast cancer (MCF-7) cells after 24 hours. researchgate.net Another 2,6-dichloro-purine derivative led to 70% of cells becoming apoptotic under similar conditions. researchgate.net

The apoptotic response is often regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by these compounds, tipping the cellular balance towards death. nih.gov Furthermore, some purine derivatives can induce cell cycle arrest, for instance at the G2/M phase, which is a common precursor to apoptosis. researchgate.net This arrest is sometimes associated with the phosphorylation of proteins like eIF2α, indicating a cellular stress response that culminates in apoptosis. researchgate.net

Computational Chemistry and in Silico Approaches in the Study of 6 Propylsulfanyl 7h Purin 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-propylsulfanyl-7H-purin-2-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.

Analysis of Binding Poses and Interaction Networks

The analysis of binding poses reveals the specific orientation of this compound within the binding site of a target protein. This analysis is crucial for understanding the nature of the interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The network of these interactions determines the specificity and strength of the binding. For instance, the purine (B94841) core of the molecule can act as a scaffold for hydrogen bonding with the protein backbone, while the propylsulfanyl group can engage in hydrophobic interactions within a nonpolar pocket of the binding site. The precise geometry of these interactions is a key determinant of the compound's biological activity.

Identification of Key Residues in Ligand-Protein Complexes

Through molecular docking studies, it is possible to identify the key amino acid residues in the target protein that are crucial for the binding of this compound. By visualizing the docked complex, researchers can pinpoint which residues form significant interactions with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. For example, if a specific lysine residue is found to form a critical hydrogen bond with the purine ring, medicinal chemists can focus on modifying the ligand to enhance this interaction.

Quantum Chemical Calculations for Electronic Structure Properties (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.

Analysis of HOMO-LUMO Energy Gaps and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. inlibrary.uz A smaller HOMO-LUMO gap suggests that the molecule is more reactive. inlibrary.uz For a structurally related compound, methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate, quantum chemical calculations have been used to determine these parameters, providing insights into its potential as a coordinating ligand. inlibrary.uz

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. inlibrary.uz |

Prediction of Molecular Conformations and Energetics

Quantum chemical calculations can predict the most stable three-dimensional structure of this compound by calculating the energies of different possible conformations. This is crucial as the biological activity of a molecule is often dependent on its specific shape. These calculations can also provide information on the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for predicting how the molecule will interact with other molecules and its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its dynamic behavior in a biological environment, such as in solution or when bound to a protein. These simulations can reveal how the molecule and its target protein adapt to each other's presence, the stability of the ligand-protein complex over time, and the role of solvent molecules in the binding process. By simulating the system for nanoseconds or even microseconds, researchers can observe conformational changes and other dynamic events that are not accessible through static modeling techniques.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Ligand-Protein Complex Stability | Assesses the stability of the binding pose predicted by docking. | Confirms if the predicted interactions are maintained over time in a dynamic environment. |

| Conformational Changes | Reveals how the ligand and protein change shape upon binding. | Provides insights into the induced-fit mechanism of binding. |

| Solvent Effects | Shows the role of water molecules in mediating ligand-protein interactions. | Helps to understand the thermodynamics of binding in an aqueous environment. |

Evaluation of Protein-Ligand Stability and Conformational Changes

A critical step in evaluating a potential drug candidate is to assess the stability of its complex with a target protein. Molecular Dynamics (MD) simulations are a primary computational tool for this purpose, offering a dynamic view of the molecular interactions over time. nih.govmdpi.com For a complex of this compound with a target protein, such as an adenosine (B11128) receptor or a kinase, an MD simulation would track the movements of every atom in the system, providing insights into the durability of the binding. researchgate.netnih.gov

Key metrics derived from MD simulations are used to quantify stability:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the protein backbone or the ligand's atoms from their initial positions over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. By comparing the RMSF of the protein with and without the ligand bound (apo vs. holo form), researchers can determine if ligand binding induces conformational changes or stabilizes specific regions, such as loops around the active site. nih.govresearchgate.net

These simulations can reveal crucial conformational changes in the protein upon ligand binding. For instance, the binding of a purine analog can induce an "induced fit," where the protein adjusts its shape to better accommodate the ligand, leading to a more stable interaction. researchgate.net Visual analysis of the simulation trajectory allows researchers to observe the persistence of key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor this compound within the active site.

Table 1: Illustrative MD Simulation Stability Metrics for a Target Protein in Complex with this compound (100 ns Simulation)

| Metric | System Component | Average Value (ns) | Interpretation |

| RMSD | Protein Backbone | 0.25 | Indicates overall structural stability of the protein. |

| RMSD | Ligand (heavy atoms) | 0.15 | Suggests the ligand remains in a stable binding pose. |

| RMSF | Active Site Residues | 0.12 | Low fluctuation indicates stabilization upon ligand binding. |

| RMSF | Flexible Loop Region | 0.45 | Higher fluctuation may indicate dynamic interactions. |

Exploration of Solvent Effects and Entropic Contributions

Solvent Effects: Water molecules play a critical role in molecular recognition. pnas.org The binding pocket of a protein is often filled with ordered water molecules. The binding of a ligand like this compound displaces these water molecules, which are then released into the bulk solvent. This release is often entropically favorable and can be a significant driving force for binding affinity. nih.gov Computational techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are used to estimate the free energy of solvation, accounting for both the electrostatic and non-polar contributions of the solvent. researchgate.netnih.gov

Entropic Contributions: Binding entropy is a measure of the change in the system's disorder upon complex formation. It has several components:

Configurational Entropy: Upon binding, a flexible ligand loses rotational and translational freedom, which is entropically unfavorable. Similarly, the protein's active site may become more rigid. nih.gov

Solvation Entropy: As mentioned, the displacement of water molecules from the binding surfaces into the bulk solvent increases the disorder of the water, which is an entropically favorable contribution. nih.gov

Understanding the balance between these opposing forces is crucial. A ligand might have strong enthalpic interactions (e.g., hydrogen bonds) but suffer a large entropic penalty. Conversely, a binding process might be driven primarily by the favorable entropy of desolvation (the hydrophobic effect). nih.gov Computational approaches that can accurately calculate these entropic contributions provide a more complete picture of binding affinity than simple docking scores alone. nih.gov

Cheminformatics and Virtual Screening Methodologies for Novel Analog Discovery

To discover novel analogs of this compound with potentially improved properties, researchers employ cheminformatics and virtual screening (VS). wikipedia.org VS is a computational technique used to search vast libraries of small molecules to identify structures that are most likely to bind to a target of interest. nih.govbjmu.edu.cn

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule, such as this compound, as a template. The algorithm searches compound databases (e.g., ZINC, ChEMBL) for molecules with similar features. mdpi.comnih.gov Similarity can be defined by 2D structural fingerprints, 3D shape, or the arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups). acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be used. wikipedia.org This typically involves molecular docking, where millions of compounds are computationally placed into the protein's binding site and scored based on their predicted binding affinity. nih.govtandfonline.com This approach can identify novel chemical scaffolds that are structurally distinct from the initial lead compound but still fit the target's active site. nih.gov

A typical VS workflow would filter large databases down to a manageable number of "hits," which are then prioritized for experimental testing. This dramatically accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Table 2: Illustrative Results from a Structure-Based Virtual Screen for Analogs Targeting a Kinase

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound (Query) | -9.5 | H-bond to hinge region; hydrophobic contact with gatekeeper residue |

| ZINC12345678 | -10.2 | H-bond to hinge region; improved hydrophobic packing |

| ZINC23456789 | -9.8 | H-bond to hinge region; additional H-bond with catalytic loop |

| ZINC34567890 | -9.1 | H-bond to hinge region; potential steric clash |

| ZINC45678901 | -10.5 | H-bond to hinge region; novel interaction with DFG motif |

In Silico Prediction of Receptor Selectivity and Off-Target Interactions

For a therapeutic agent to be effective and safe, it should ideally bind strongly to its intended target while avoiding interactions with other proteins, which could cause side effects. The purine scaffold is present in ligands for many different protein families, making selectivity a critical issue. nih.govnih.gov In silico methods are invaluable for predicting the selectivity profile of a compound like this compound.

The primary method for predicting selectivity is differential docking. The compound is docked not only against its primary target but also against a panel of related proteins (e.g., all adenosine receptor subtypes—A₁, A₂A, A₂B, and A₃) or a broad panel of proteins known for off-target effects (e.g., a kinome panel). nih.govresearchgate.netnih.gov By comparing the docking scores and analyzing the specific binding poses across these different proteins, researchers can predict the compound's selectivity. researchgate.net

For example, if this compound is designed as an A₂A adenosine receptor antagonist, docking it into the structures of A₁, A₂B, and A₃ receptors would reveal its potential for cross-reactivity. A significantly better docking score for the A₂A receptor compared to the others would predict high selectivity. nih.gov These predictions help identify potential liabilities early in the drug discovery process and can guide chemical modifications to enhance selectivity. nih.govmdpi.com

Table 3: Illustrative In Silico Selectivity Profile for this compound

| Protein Target | Docking Score (kcal/mol) | Predicted Affinity |

| Adenosine Receptor A₂A (Primary Target) | -9.5 | High |

| Adenosine Receptor A₁ | -7.2 | Moderate |

| Adenosine Receptor A₂B | -6.8 | Low |

| Adenosine Receptor A₃ | -7.5 | Moderate |

| c-Src Kinase (Off-Target) | -6.1 | Low |

| hERG Channel (Off-Target) | -5.4 | Very Low |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

The exploration of the chemical space around 6-propylsulfanyl-7H-purin-2-amine is fundamental to discovering novel analogs with improved properties. Future research should focus on developing innovative and efficient synthetic methodologies to generate a diverse library of related compounds.

A common and effective method for synthesizing 6-thiopurine derivatives involves the nucleophilic substitution of a halogenated purine (B94841) precursor. For instance, the synthesis of N-(purin-6-yl)dipeptides has been achieved through the reaction of 6-chloropurine (B14466) with the corresponding dipeptide. nih.gov A similar strategy could be employed for this compound, starting from 2-amino-6-chloropurine (B14584) and reacting it with propanethiol. To expand the diversity of analogs, a variety of alkyl and aryl thiols could be utilized in place of propanethiol.

Furthermore, the development of one-pot or multicomponent reactions would significantly streamline the synthesis of new derivatives. For example, a one-pot synthesis could involve the in-situ generation of the thiol followed by its reaction with the chlorinated purine. The use of solid-phase synthesis would also enable the rapid generation of a large library of analogs for high-throughput screening.

Table 1: Potential Synthetic Routes for this compound Analogs

| Starting Material | Reagent | Potential Product |

| 2-amino-6-chloropurine | Propanethiol | This compound |

| 2-amino-6-chloropurine | Various alkyl/aryl thiols | Diverse 6-thioether purine analogs |

| 2-amino-6-iodopurine | Propanethiol | This compound |

Advanced SAR Elucidation through High-Throughput Screening and Combinatorial Chemistry

A systematic investigation of the Structure-Activity Relationship (SAR) is crucial to identify the key molecular features of this compound that govern its biological activity. High-throughput screening (HTS) of a combinatorial library of analogs will be instrumental in this endeavor.

The synthesis of S-allylthio derivatives of 6-mercaptopurine (B1684380) has demonstrated that modifications at the sulfur atom can significantly impact antiproliferative activity. nih.gov Similarly, creating a library of this compound analogs with variations in the propyl chain (e.g., branched, cyclic, or containing different functional groups) and at other positions of the purine ring will be essential. HTS assays can then be employed to rapidly screen this library against a panel of biological targets, such as kinases, polymerases, or other enzymes involved in purine metabolism.

The data generated from HTS can be used to build robust SAR models. These models will guide the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Deepening Mechanistic Understanding of Biological Activities via Omics Approaches

Understanding the precise mechanism of action of this compound is paramount for its development as a therapeutic agent or a biological tool. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased approach to elucidate the molecular pathways modulated by this compound.

Thiopurines, such as 6-mercaptopurine and 6-thioguanine, are known to exert their effects by being incorporated into DNA and RNA, leading to cytotoxicity. pharmgkb.orgnih.gov It is plausible that this compound shares a similar mechanism. Transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound could reveal changes in gene expression profiles related to DNA damage response, cell cycle arrest, and apoptosis.

Proteomic studies can identify protein interaction partners of the compound or its metabolites, shedding light on its direct molecular targets. Metabolomic profiling can uncover alterations in cellular metabolism, particularly in purine biosynthesis and salvage pathways, which are known to be affected by other thiopurine drugs. researchgate.netnih.govpharmgkb.org Integrating these multi-omics datasets will provide a comprehensive picture of the cellular response to this compound.

Integration of Artificial Intelligence and Machine Learning in Purine Research

The vast and complex datasets generated from combinatorial synthesis, HTS, and omics studies can be effectively analyzed using artificial intelligence (AI) and machine learning (ML). These computational tools can identify subtle patterns and correlations that may be missed by traditional analysis methods, thereby accelerating the drug discovery process.

AI and ML algorithms can be trained on existing SAR data for purine analogs to predict the biological activity of novel, untested compounds. This can help prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, aiding in the selection of compounds with favorable drug-like characteristics.

In the context of mechanistic studies, AI can be used to analyze omics data to identify novel biomarkers of drug response or to generate hypotheses about the compound's mechanism of action that can be experimentally validated.

Design and Application of this compound-based Probes for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The development of chemical probes based on the this compound scaffold could enable the identification and validation of its biological targets.

A chemical probe is a small molecule that is designed to interact with a specific target and can be used to modulate its function. nih.gov To create a probe from this compound, it could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This would allow for the visualization of the compound's subcellular localization or the isolation of its binding partners using affinity purification-mass spectrometry.

Furthermore, photo-affinity labeling probes can be designed by incorporating a photoreactive group into the molecule. Upon photoactivation, the probe will covalently bind to its target, enabling its unambiguous identification. The development of such probes will be invaluable for dissecting the molecular pharmacology of this compound and validating its therapeutic targets. The design of purine analogues as chemical probes has been successfully applied to investigate bromodomains. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 6-propylsulfanyl-7H-purin-2-amine, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution at the 6-position of a purine precursor. For example, substituting a halogen (e.g., chlorine) at position 6 with a propylsulfanyl group under controlled conditions. Key steps include:

- Reagents : Use 6-chloropurine derivatives and sodium propylthiolate in polar aprotic solvents (e.g., DMF) .

- Catalysts : Tertiary amines (e.g., triethylamine) to neutralize acidic byproducts and enhance nucleophilicity .

- Optimization : Temperature (70–90°C) and reaction time (12–24 hours) are critical for yield. Purification via column chromatography or recrystallization ensures product integrity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

- Purity variations : Impurities in synthesized batches can skew activity assays. Validate purity via HPLC (>95%) and mass spectrometry .

- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) affect results. Standardize protocols using guidelines like OECD Test No. 423 .

- Theoretical alignment : Cross-reference experimental data with computational predictions (e.g., molecular docking or QSAR models) to identify outliers .

Basic: What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~2.5 ppm for propylsulfanyl protons, δ ~160 ppm for C6 sulfur linkage) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 224.08 (C₈H₁₁N₅S) .

- FTIR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

Advanced: How can factorial design improve reaction optimization for large-scale synthesis?

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature, solvent ratio (DMF/H₂O), and catalyst concentration.

- Responses : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant factors. For instance, temperature and solvent polarity may dominate yield, while catalyst concentration impacts reaction speed .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (<1 mg/mL); use co-solvents like PEG-400 or cyclodextrins for in vitro assays .

- Stability : Degrades under UV light (λ > 300 nm). Store in amber vials at –20°C .

- pH Sensitivity : Stable at pH 6–8; decomposes in strongly acidic/basic conditions (pH < 3 or >10) .

Advanced: How can mechanistic studies elucidate the role of the propylsulfanyl group in biological activity?

- Comparative analogs : Synthesize analogs with methylsulfanyl or ethylsulfanyl groups to assess chain-length effects on target binding .

- Computational modeling : MD simulations to analyze hydrophobic interactions between the propyl chain and enzyme active sites (e.g., kinase pockets) .

- Isotopic labeling : Use ³⁵S-labeled derivatives to track metabolic pathways and metabolite formation .

Basic: What chromatographic techniques are suitable for purity analysis?

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 260 nm .

- TLC : Silica gel plates (ethyl acetate:methanol 4:1); Rf ~0.5 .

Advanced: How can ADME studies be designed for this compound in preclinical research?

- Absorption : Caco-2 cell monolayers to predict intestinal permeability .

- Metabolism : Liver microsome assays (human/rat) to identify cytochrome P450 isoforms involved .

- Excretion : Radiolabeled compound in urine/fecal samples over 72 hours .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Advanced: How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Structure-activity relationship (SAR) : Map substituent effects to refine lead optimization hypotheses .

- Target validation : Link to kinase inhibition theories (e.g., ATP-binding site competition) using crystallography .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfanyl linker, amino group) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.